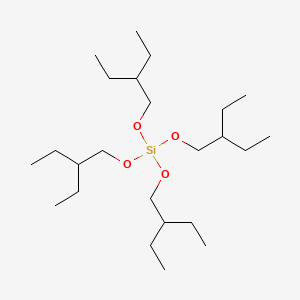

Tetrakis(2-ethylbutoxy)silane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrakis(2-ethylbutyl) silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52O4Si/c1-9-21(10-2)17-25-29(26-18-22(11-3)12-4,27-19-23(13-5)14-6)28-20-24(15-7)16-8/h21-24H,9-20H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQWONXMUXCEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CO[Si](OCC(CC)CC)(OCC(CC)CC)OCC(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052535 | |

| Record name | Tetrakis(2-ethylbutyl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tetrakis(2-ethylbutyl) orthosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

78-13-7 | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-ethylbutyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrakis(2-ethylbutoxy)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetrakis(2-ethylbutyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrakis(2-ethylbutyl) orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2-ethylbutyl) orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrakis(2-ethylbutoxy)silane

Abstract: This document provides a comprehensive technical overview of Tetrakis(2-ethylbutoxy)silane (CAS No. 78-13-7), a tetra-functional alkoxysilane. It details the compound's physicochemical properties, synthesis, and core reactivity, with a particular focus on its role as a precursor in sol-gel processes. This guide is intended for researchers, scientists, and professionals in materials science and chemical development, offering field-proven insights into its application, including a detailed experimental protocol for silica network formation and critical safety and handling information.

Introduction and Molecular Identity

This compound is an organosilicon compound belonging to the silicate ester family. It is structurally defined by a central silicon atom bonded to four 2-ethylbutoxy groups via Si-O-C linkages.[1] The branched nature of these bulky alkoxy groups is a key structural feature that significantly influences the compound's reactivity, particularly its rate of hydrolysis, and the physical properties of the materials derived from it.[2] This steric hindrance makes its reaction with water slower and more controlled compared to simpler alkoxysilanes like tetraethoxysilane (TEOS), a critical attribute for applications requiring precise material formation.[2]

This compound is primarily utilized as a precursor for silica (silicon dioxide) materials, a crosslinking agent, and a surface modifier in various advanced material applications.[2][3] Its high molar volume and low volatility are advantageous in polymer formulations and other industrial processes.[2]

Key Identifiers:

-

CAS Number: 78-13-7[2]

-

Molecular Formula: C₂₄H₅₂O₄Si[2]

-

Molecular Weight: 432.76 g/mol [4]

-

IUPAC Name: tetrakis(2-ethylbutyl) silicate[2]

-

Synonyms: 2-Ethylbutyl silicate, Tetra(2-ethylbutoxy)silane, Silicic acid, tetra(2-ethylbutyl) ester[1][5]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application. It exists as a clear, colorless liquid at standard conditions and is miscible with most organic solvents but insoluble in water.[6][7]

| Property | Value | Source(s) |

| Appearance | Clear, colorless liquid | [6][8] |

| Density | 0.892 g/mL at 25°C | [3] |

| Boiling Point | 166-171 °C at 2 mmHg | [3] |

| Melting Point | -50 °C | [3][7] |

| Flash Point | 165 °C | [3] |

| Autoignition Temperature | 255 °C | [3] |

| Refractive Index | 1.4302 at 20°C | [3] |

| Viscosity | 4.35 cSt at 25°C | [3] |

| Hydrolytic Sensitivity | 7: Reacts slowly with moisture/water | [3] |

Synthesis and Core Reactivity

Synthesis Pathways

This compound is typically synthesized via the alcoholysis of silicon tetrachloride (SiCl₄) with 2-ethylbutanol. This reaction is generally carried out in the presence of a base, such as a tertiary amine (e.g., pyridine or triethylamine), which acts as a scavenger for the hydrochloric acid (HCl) byproduct.[2]

Reaction: SiCl₄ + 4 CH₃CH₂CH(CH₂CH₃)CH₂OH → Si(OCH₂CH(CH₂CH₃)CH₂CH₃)₄ + 4 HCl

The choice of 2-ethylbutanol as the alcohol component is exclusive and critical, as its branched structure dictates the final properties of the silane.[2] The purity of the alcohol is paramount to prevent side reactions and ensure a high-purity final product.[2]

Core Reactivity: The Sol-Gel Process

The most significant chemical property of this compound is its ability to undergo hydrolysis and condensation, which are the foundational reactions of the sol-gel process. This process transforms the liquid silane precursor into a solid, three-dimensional inorganic network of silicon dioxide (SiO₂).[9]

The overall process can be described in two primary stages:[10]

-

Hydrolysis: The Si-OR (alkoxy) groups react with water to form Si-OH (silanol) groups and the corresponding alcohol (2-ethylbutanol). This reaction can be catalyzed by either an acid or a base.[10][11]

-

Causality: The choice of catalyst is a critical experimental parameter. Acid catalysis typically leads to faster hydrolysis than condensation, resulting in weakly branched, polymer-like networks.[12] Conversely, base catalysis promotes a faster condensation rate, leading to the formation of more highly branched clusters and discrete colloidal particles.[11][12]

-

-

Condensation: The newly formed silanol groups react with each other (water condensation) or with remaining alkoxy groups (alcohol condensation) to form Si-O-Si (siloxane) bridges, releasing water or alcohol, respectively.[10][13]

These sequential reactions result in the growth of a network that extends throughout the liquid, increasing viscosity until it forms a gel—a solid network encapsulating the remaining solvent.[9] The steric bulk of the 2-ethylbutoxy groups slows down these reactions, allowing for greater control over the final structure compared to less hindered silanes.[2]

Sources

- 1. CAS 78-13-7: Silicic acid (H4SiO4), tetrakis(2-ethylbutyl)… [cymitquimica.com]

- 2. Buy this compound | 78-13-7 [smolecule.com]

- 3. This compound - Gelest, Inc. [gelest.com]

- 4. 78-13-7 this compound AKSci 6721AF [aksci.com]

- 5. Silicic acid (H4SiO4), tetrakis(2-ethylbutyl) ester (CAS 78-13-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | 78-13-7 [chemicalbook.com]

- 7. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. gelest.com [gelest.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 12. Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering [mdpi.com]

- 13. researchgate.net [researchgate.net]

Molecular structure and weight of Tetrakis(2-ethylbutoxy)silane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Tetrakis(2-ethylbutoxy)silane, a versatile organosilicon compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights into its molecular characteristics, synthesis, and diverse applications.

Section 1: Core Molecular and Physical Properties

This compound, identified by the CAS number 78-13-7, is a silicate ester with unique structural features that dictate its physical and chemical behavior.[1][2][3] Its core consists of a central silicon atom bonded to four 2-ethylbutoxy groups.[1] This branched alkyl structure imparts a high molar volume and influences its reactivity and the properties of materials derived from it.[1]

A summary of its key identifiers and physicochemical properties is presented below:

| Property | Value |

| CAS Number | 78-13-7[1][2][3] |

| Molecular Formula | C24H52O4Si[1][2][4] |

| Molecular Weight | 432.76 g/mol [3][5] |

| IUPAC Name | tetrakis(2-ethylbutyl) silicate[1] |

| Synonyms | 2-Ethylbutyl orthosilicate, Silicic acid (H4SiO4), tetrakis(2-ethylbutyl) ester[6] |

| Appearance | Colorless transparent liquid |

| Density | 0.892 g/mL at 25 °C[2] |

| Boiling Point | 166-171 °C at 2 mmHg[2] |

| Melting Point | -50 °C[2][6] |

| Flash Point | 165 °C[2] |

| Refractive Index | 1.4302 at 20 °C[2] |

| Viscosity | 4.35 cSt at 25 °C[2] |

Molecular Structure

The molecular structure of this compound is fundamental to its function. The central silicon atom is tetrahedrally coordinated to four oxygen atoms, each of which is bonded to a 2-ethylbutyl group.

Caption: Molecular structure of this compound.

Section 2: Synthesis and Purification

The synthesis of this compound can be achieved through several established methods, with the choice of pathway influencing reaction efficiency, product purity, and overall process economics.[1]

Synthesis Methodologies

Common synthetic routes include:

-

Direct Esterification: The most direct route involves the reaction of silicon tetrachloride with 2-ethylbutanol in the presence of a base to neutralize the HCl byproduct.[1] This method offers good stoichiometric control and typically results in high product purity.[1]

-

Hydrosilylation: This method involves the reaction of a hydride-terminated silane with 2-ethylbutanol.[1]

-

Solvent-Free Catalysis: Lewis acid catalysis can be employed to promote the reaction under ambient, solvent-free conditions, which is an environmentally favorable approach.[1]

A generalized workflow for the direct esterification synthesis is outlined below:

Caption: Generalized workflow for the synthesis of this compound.

Purification Techniques

Fractional distillation under reduced pressure is the primary method for purifying this compound, effectively removing unreacted starting materials and byproducts.[1]

Experimental Protocol: Fractional Distillation

-

Setup: Assemble a fractional distillation apparatus with a vacuum pump. Ensure all glassware is dry.

-

Charging the Flask: Charge the distillation flask with the crude this compound.

-

Vacuum Application: Gradually apply a vacuum, aiming for a pressure of approximately 2 mmHg.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Fraction Collection: Collect the fraction that distills at 166-171 °C.[2]

-

Analysis: Analyze the purity of the collected fraction using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 3: Applications in Research and Development

The unique properties of this compound make it a valuable compound in various scientific and industrial applications.

Precursor for Silica Materials

One of its primary uses is as a precursor for the synthesis of silica (SiO₂) materials through sol-gel processes.[1] The hydrolysis and condensation of this compound lead to the formation of silica networks.[1] The branched 2-ethylbutoxy groups influence the rate of these reactions and the morphology of the resulting silica, allowing for the creation of materials with tailored properties.[1] This is particularly relevant in the development of:

-

Nanoparticles for Drug Delivery: Its biocompatibility and the ability to tune surface functionalities make it a candidate for creating silica nanoparticles for targeted drug delivery systems.[1]

-

Thin Films: It can be used to produce silica thin films with excellent insulating properties for applications in electronics and optics.[1]

Surface Modification

This compound can act as a surface modifying agent.[1] The alkoxy groups can react with hydroxyl groups on various surfaces to form stable siloxane bonds, thereby altering the surface properties such as hydrophobicity, adhesion, and chemical reactivity.[1] This is leveraged in:

-

Biosensors: Modifying electrode surfaces to enhance the immobilization of biomolecules and improve sensor sensitivity.[1]

-

Composites: Treating glass fibers to improve their adhesion to polymer matrices, resulting in enhanced mechanical properties of the composite material.[1]

Crosslinking Agent

In polymer chemistry, it serves as a crosslinking agent, particularly for room-temperature-vulcanizing (RTV) silicone sealants.

Section 4: Safety and Handling

While this compound is considered to have low to moderate toxicity, appropriate safety precautions are necessary.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling.[4][7] In poorly ventilated areas, a NIOSH-certified organic vapor respirator is recommended.[4]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[4]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[4] Keep containers tightly closed as the material can react slowly with moisture.[2][4]

-

In case of contact:

The hydrolysis product of this compound is 2-ethylbutanol, which is moderately toxic.[7]

Section 5: Conclusion

This compound is a versatile organosilicon compound with a unique molecular structure that underpins its utility in materials science, particularly as a silica precursor and surface modifying agent. A thorough understanding of its synthesis, purification, and handling is crucial for its effective and safe application in research and development.

References

-

Gelest, Inc. (n.d.). This compound. Retrieved from [Link]

-

Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.78-13-7,this compound Suppliers,MSDS download. Retrieved from [Link]

-

Amazon AWS. (n.d.). sit7282.5 - this compound. Retrieved from [Link]

Sources

- 1. Buy this compound | 78-13-7 [smolecule.com]

- 2. This compound - Gelest, Inc. [gelest.com]

- 3. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 4. gelest.com [gelest.com]

- 5. This compound | 78-13-7 [chemicalbook.com]

- 6. CAS No.78-13-7,this compound Suppliers,MSDS download [lookchem.com]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

In-Depth Technical Guide: Synthesis Pathways for Tetrakis(2-ethylbutoxy)silane

Introduction

Tetrakis(2-ethylbutoxy)silane (CAS No. 78-13-7), a tetraalkoxysilane, is a versatile chemical intermediate characterized by a central silicon atom bonded to four branched 2-ethylbutoxy groups.[1] This unique molecular structure, with its significant steric hindrance and branched alkyl chains, imparts distinct physical and chemical properties, including a high molar volume, low volatility, and moderate hydrolytic sensitivity.[1] These characteristics make it a valuable component in the formulation of crosslinking agents, surface modifiers, and as a precursor in sol-gel processes.[1] This guide provides a comprehensive overview of the primary and alternative synthesis pathways for this compound, detailing reaction mechanisms, experimental protocols, and purification strategies for researchers and chemical development professionals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C24H52O4Si | [2][3] |

| Molecular Weight | 432.73 g/mol | [3] |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | 166-171 °C @ 2 mmHg | [1][3] |

| Melting Point | -50 °C | [3] |

| Density | 0.892 g/mL at 25 °C | [3] |

| Flash Point | 165 °C | [1][3] |

| Refractive Index | 1.4302 @ 20 °C | [3] |

| Hydrolytic Sensitivity | Level 7: Reacts slowly with moisture/water | [1][3] |

Part 1: Core Synthesis Pathway - Alcoholysis of Silicon Tetrachloride

The most direct and widely employed method for synthesizing this compound is the reaction of silicon tetrachloride (SiCl4) with 2-ethylbutanol.[1][4] This reaction is a classic example of nucleophilic substitution at a silicon center.

Reaction Mechanism and Stoichiometry

The fundamental reaction involves the stepwise substitution of the four chlorine atoms on the silicon tetrachloride molecule by the 2-ethylbutoxy group from the alcohol.

Overall Reaction: SiCl₄ + 4 CH₃CH₂CH(CH₂CH₃)CH₂OH → Si(OCH₂CH(CH₂CH₃)CH₂CH₃)₄ + 4 HCl

Each step of this reaction liberates one molecule of hydrogen chloride (HCl).[4] The generated HCl is corrosive and can participate in unwanted side reactions. Therefore, the reaction is almost always conducted in the presence of a base, such as pyridine or triethylamine, which acts as an HCl scavenger. The base neutralizes the HCl as it is formed, shifting the equilibrium towards the product side and preventing acid-catalyzed side reactions.

Causality Behind Experimental Choices:

-

Use of a Base (HCl Scavenger): The neutralization of HCl is critical. Without it, the reaction equilibrium would be unfavorable, and the acidic conditions could promote the degradation of the desired product. The resulting amine hydrochloride salt precipitates from the reaction mixture, providing a visual indicator of reaction progress.

-

Controlled Addition of SiCl₄: Silicon tetrachloride reacts vigorously and exothermically with alcohols.[4][5] Adding it slowly to the alcohol solution, often at reduced temperatures, is essential to manage the reaction heat and prevent uncontrolled boiling or side-product formation.

-

Inert Atmosphere: SiCl₄ and the resulting alkoxysilane are sensitive to moisture.[2][5] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, which would lead to the formation of siloxanes and reduce the yield of the desired monomeric product.

Experimental Workflow and Protocol

The following section outlines a detailed, step-by-step methodology for the synthesis of this compound.

Diagram: Synthesis Workflow

Sources

Physical properties like boiling point and density of Tetrakis(2-ethylbutoxy)silane

An In-Depth Technical Guide to the Physical Properties of Tetrakis(2-ethylbutoxy)silane

Introduction

This compound (CAS No. 78-13-7) is an organosilicon compound, specifically a silicate ester, with the molecular formula C24H52O4Si.[1][2][3][4] Characterized by a central silicon atom bonded to four 2-ethylbutoxy groups, this compound is a clear, colorless to light amber liquid.[1][4][5] Its molecular structure, featuring branched alkyl chains, imparts a high molar volume and relatively low volatility.[2] These characteristics make it a valuable compound in materials science, where it serves as a precursor for silica materials through hydrolysis and condensation reactions, and as a surface modifying agent.[2] It also finds application as a heat-transfer medium and a wide-temperature-range lubricant.[6]

For researchers, scientists, and professionals in drug development and materials science, a precise understanding of its physical properties is paramount for its effective application, process optimization, and safety management. This guide provides a detailed examination of two key physical properties: boiling point and density, complete with methodologies for their experimental determination.

Core Physical Properties

The physical characteristics of this compound are dictated by its molecular weight (approx. 432.76 g/mol ) and branched ester structure.[1][3] The following table summarizes its key physical properties.

| Property | Value | Conditions | Source |

| Boiling Point | 166 - 167 °C | at 2 mm Hg | Gelest, Inc.[1] |

| 166 - 171 °C | at 2 mm Hg | Smolecule[2] | |

| Density | 0.89 g/cm³ | Not Specified | Gelest, Inc.[1] |

| Molecular Weight | 432.76 g/mol | N/A | Alfa Chemistry[3] |

| Appearance | Clear Liquid | Ambient | Gelest, Inc.[1] |

| Flash Point | 116 °C | Closed Cup | Gelest, Inc.[1] |

| Freezing Point | < -40 °C | N/A | Gelest, Inc.[1] |

| Vapor Pressure | < 1 mm Hg | Not Specified | Gelest, Inc.[1] |

Boiling Point Analysis

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For compounds like this compound, which have a high boiling point at atmospheric pressure, determination is often performed under reduced pressure (vacuum) to prevent thermal decomposition.[2]

The reported boiling point of 166-167°C at a reduced pressure of 2 mm Hg indicates that this compound is not highly volatile.[1] This property is critical for applications requiring thermal stability at elevated temperatures, such as in heat-transfer fluids or lubricants.[6]

Experimental Protocol: Boiling Point Determination via Vacuum Distillation

This protocol describes the determination of the boiling point of a high-boiling liquid like this compound under reduced pressure. This method is both a means of purification and a precise technique for physical property measurement.[7]

Causality: Operating at reduced pressure lowers the temperature required to achieve boiling, mitigating the risk of thermal decomposition that could occur at the much higher atmospheric boiling point. The recorded temperature of the vapor phase during a steady distillation corresponds directly to the boiling point at that specific pressure.

Methodology:

-

Apparatus Assembly:

-

Assemble a simple distillation apparatus using a round-bottom flask (appropriately sized for the sample volume, typically 5-10 mL), a distillation head with a port for a thermometer or temperature probe, a condenser, and a receiving flask.[8] Ensure all glassware joints are properly greased and sealed to maintain a vacuum.

-

Place a few boiling chips or a magnetic stir bar in the distilling flask to ensure smooth boiling.

-

Position the thermometer or temperature probe so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This placement ensures the measured temperature is that of the vapor entering the condenser.[8]

-

Connect the condenser to a circulating cooling water source.

-

Connect the vacuum takeoff on the receiving flask adapter to a vacuum pump via a trap and a manometer to monitor the pressure.

-

-

Sample Preparation:

-

Place approximately 5-7 mL of this compound into the distilling flask.

-

-

Procedure:

-

Begin circulating the coolant through the condenser.

-

Carefully turn on the vacuum pump and allow the pressure inside the apparatus to stabilize at the desired level (e.g., 2 mm Hg).

-

Once the pressure is stable, begin gently heating the distilling flask using a heating mantle.

-

Observe the liquid for the onset of boiling. As the liquid heats, vapor will rise and condense on the thermometer bulb.

-

Record the temperature when the first drop of distillate is collected in the receiving flask and the temperature reading has stabilized. This steady temperature, observed during the bulk of the distillation, is the boiling point at the recorded pressure.[8]

-

Record the precise pressure from the manometer.

-

-

Shutdown:

-

Once the distillation is complete or the desired data is collected, remove the heating mantle and allow the apparatus to cool completely.

-

Slowly and carefully vent the system to return it to atmospheric pressure before disassembling.

-

Workflow Visualization: Boiling Point Determination

Caption: Workflow for density determination using a pycnometer.

References

-

Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]

-

Gelest, Inc. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.78-13-7,this compound Suppliers,MSDS download. Retrieved from [Link]

-

PubChem. (n.d.). Tetrakis(butoxyethoxyethoxy)silane. Retrieved from [Link]

-

ResearchGate. (n.d.). Name, structure and boiling points of the different silicon compounds studied in the present work. Retrieved from [Link]

-

ResearchGate. (n.d.). Controllable organosilane monolayer density of surface bonding using silatranes for thiol functionalization of silica particles for liquid chromatography and validation of microanalytical method for elemental composition determination. Retrieved from [Link]

-

ACS Publications. (n.d.). Organosilane Chemical Gradients: Progress, Properties, and Promise. Retrieved from [Link]

-

National Institutes of Health. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Silane. Retrieved from [Link]

-

Amazon AWS. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2025). Density Functional Theory Calculation of 29 Si NMR Chemical Shifts of Organosiloxanes. Retrieved from [Link]

-

YouTube. (2014). Determination of the Melting and Boiling Points of Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. Buy this compound | 78-13-7 [smolecule.com]

- 3. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 4. CAS 78-13-7: Silicic acid (H4SiO4), tetrakis(2-ethylbutyl)… [cymitquimica.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. This compound | 78-13-7 [chemicalbook.com]

- 7. vernier.com [vernier.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Chemical Reactivity of Branched Alkoxysilanes: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Branched alkoxysilanes are a pivotal class of organosilicon compounds, offering a unique combination of organic functionality and inorganic reactivity. Their propensity to form highly cross-linked and stable siloxane networks through hydrolysis and condensation reactions makes them indispensable in fields ranging from materials science to advanced drug delivery systems. This in-depth technical guide provides a comprehensive exploration of the chemical reactivity of branched alkoxysilanes. We will delve into the core principles governing their synthesis, reaction mechanisms, and the critical factors that modulate their reactivity. This guide is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to effectively harness the potential of these versatile molecules.

Introduction: The Architectural Advantage of Branched Alkoxysilanes

Unlike their linear counterparts, branched alkoxysilanes possess a higher density of reactive alkoxy groups attached to a central silicon atom or a branched alkyl framework. This structural feature significantly influences their chemical behavior, leading to the formation of more complex and densely cross-linked three-dimensional networks upon polymerization. This architectural advantage translates into enhanced thermal stability, mechanical strength, and chemical resistance in the resulting materials, making them highly desirable for a myriad of applications.

In the realm of drug development, the tunable reactivity and biocompatibility of branched alkoxysilanes are leveraged for surface modification of nanoparticles, encapsulation of therapeutic agents, and the fabrication of controlled-release matrices.[1] Understanding the nuances of their chemical reactivity is paramount to designing and fabricating advanced drug delivery vehicles with tailored properties.

Synthesis of Branched Alkoxysilanes: Tailoring the Molecular Architecture

The synthesis of branched alkoxysilanes can be broadly categorized into two main strategies: hydrolytic and non-hydrolytic methods. The choice of synthetic route is dictated by the desired molecular structure, purity requirements, and the nature of the organic functionalities to be incorporated.

Non-Hydrolytic Synthesis Routes

Non-hydrolytic methods offer a powerful approach to synthesize well-defined, silanol-free branched alkoxysilanes, which is often crucial for applications demanding high hydrophobicity and long-term stability.[2] A prominent example is the dehydrocarbon polycondensation of alkoxysilanes with hydrosilanes, catalyzed by tris(pentafluorophenyl)borane [B(C6F5)3].[2] This method allows for the synthesis of highly branched alkoxy-substituted polysiloxanes under mild conditions.[2]

Another significant non-hydrolytic route is the Piers-Rubinsztajn reaction, which involves the reaction of monohydrotrisiloxanes with trialkoxyvinylsilanes in the presence of a B(C6F5)3 catalyst to generate branched siloxanes.[1][3]

Hydrolytic Synthesis and In-Situ Oligomerization

While often associated with the subsequent polymerization steps, controlled hydrolysis can also be employed for the synthesis of branched oligomeric alkoxysilanes. For instance, hydroxyl-terminated trialkoxysilanes can undergo self-polycondensation to form hyperbranched structures.[3][4][5] The degree of polymerization in such reactions is highly dependent on factors like temperature and the presence of catalysts.[3][4][5] For example, at room temperature, monomeric products may be favored, while elevated temperatures in the presence of a titanium-based catalyst can promote the formation of branched oligomers.[3][4][5]

The Core Reactivity: Hydrolysis and Condensation

The hallmark of alkoxysilane chemistry is the sequential process of hydrolysis and condensation, which transforms the monomeric precursors into a cross-linked polysiloxane network. This sol-gel process is the foundation for the formation of a wide array of silica-based materials.[6]

Hydrolysis: The Activation Step

Hydrolysis is the initial and rate-determining step in many cases, where the alkoxy groups (-OR) on the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water.[7][8] This reaction can be catalyzed by either acids or bases.[9]

-

Acid-Catalyzed Hydrolysis: In an acidic medium, the alkoxy group is first protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[7][9] This process is generally faster than base-catalyzed hydrolysis.[8]

-

Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions or deprotonated silanol groups directly attack the silicon atom, leading to the displacement of the alkoxy group.[7]

The rate of hydrolysis is significantly influenced by the steric bulk of the alkoxy groups, with methoxy groups hydrolyzing faster than ethoxy groups, which in turn are faster than propoxy or butoxy groups.[8][10]

Condensation: Building the Siloxane Network

Following hydrolysis, the newly formed silanol groups (Si-OH) are highly reactive and readily undergo condensation reactions to form stable siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct.[6][7]

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.

-

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bond and an alcohol molecule.

The condensation process is also subject to acid or base catalysis.[9] The pH of the reaction medium plays a crucial role in determining the structure of the resulting network. Acidic conditions tend to favor the formation of less branched, more linear or randomly branched polymers, while basic conditions promote the growth of more highly branched and particulate structures.[7][9]

Factors Modulating the Reactivity of Branched Alkoxysilanes

The reactivity of branched alkoxysilanes is not an intrinsic constant but is profoundly influenced by a variety of internal and external factors. A thorough understanding of these factors is critical for controlling the kinetics of polymerization and tailoring the properties of the final material.

Steric Effects: The Role of Molecular Bulk

The size and branching of the alkyl substituents on the silicon atom and the alkoxy groups themselves exert a significant steric hindrance effect.[11][12]

-

Alkyl Substituents: Larger, bulkier alkyl groups attached to the silicon atom can sterically hinder the approach of water or other silanol groups, thereby slowing down both hydrolysis and condensation rates.[12] This effect can be so pronounced that in some cases, gelation may be inhibited altogether.[12]

-

Alkoxy Groups: As previously mentioned, the size of the alkoxy group directly impacts the rate of hydrolysis, with larger groups leading to slower reaction rates.[8][10]

Electronic Effects: The Influence of Substituents

The electronic nature of the organic substituents (R group) in R-Si(OR')3 can significantly alter the reactivity of the silicon center.[13][14]

-

Electron-donating groups increase the electron density on the silicon atom, making it less susceptible to nucleophilic attack. This generally leads to a decrease in the hydrolysis rate in basic media and an increase in acidic media.[13]

-

Electron-withdrawing groups have the opposite effect, decreasing the electron density on the silicon atom and thus accelerating the rate of hydrolysis, particularly under basic conditions.[15] Intramolecular coordination from functional groups within the organic substituent can also enhance reactivity.[15]

pH of the Reaction Medium: A Critical Control Parameter

The pH of the aqueous solution is arguably one of the most critical parameters controlling the rates of both hydrolysis and condensation.[7][9] As a general trend, the rate of hydrolysis is slowest around neutral pH (pH 7) and increases under both acidic and basic conditions.[9] The condensation rate, however, is generally minimized at a lower pH (around the isoelectric point of silica, ~pH 2-3) and increases as the pH moves towards neutral and basic conditions.[9] This differential reactivity at various pH levels allows for a degree of control over the final structure of the polysiloxane network.

Catalysts: Accelerating the Reactions

A wide range of catalysts can be employed to accelerate the hydrolysis and condensation of alkoxysilanes. These include:

-

Acids: Hydrochloric acid (HCl), acetic acid, and formic acid are commonly used.[16]

-

Bases: Ammonia (NH3) and sodium hydroxide (NaOH) are frequent choices.[16]

-

Organometallic Catalysts: Tin compounds like dibutyltin dilaurate (DBTDL) and titanium-based catalysts are highly effective, particularly for condensation reactions.[3][4][5][17]

-

Boron Compounds: Tris(pentafluorophenyl)borane (B(C6F5)3) has emerged as a potent catalyst for both non-hydrolytic and hydrolytic reactions.[2][17]

The choice of catalyst can significantly influence not only the reaction rates but also the structure and properties of the resulting polymer.[17]

Experimental Protocols and Methodologies

To provide a practical context, this section outlines a generalized experimental workflow for the hydrolysis and condensation of a branched alkoxysilane, along with key characterization techniques.

Generalized Sol-Gel Synthesis Protocol

This protocol describes a typical acid-catalyzed hydrolysis and condensation of a generic branched trialkoxysilane.

Materials:

-

Branched trialkoxysilane (e.g., isobutyltrimethoxysilane)

-

Ethanol (or other suitable solvent)

-

Deionized water

-

Hydrochloric acid (0.1 M)

Procedure:

-

In a clean, dry flask, dissolve the branched trialkoxysilane in ethanol with stirring. The solvent helps to homogenize the otherwise immiscible alkoxysilane and water.

-

In a separate beaker, prepare an aqueous solution of the acid catalyst by adding the desired amount of 0.1 M HCl to deionized water. The water-to-silane molar ratio is a critical parameter to control.

-

Slowly add the acidic water solution to the stirred alkoxysilane/ethanol solution. The rate of addition can influence the initial stages of hydrolysis.

-

Continue stirring the mixture at a controlled temperature (e.g., room temperature or slightly elevated). The solution will gradually increase in viscosity as hydrolysis and condensation proceed, eventually forming a sol.

-

Allow the sol to age. During this period, further condensation and cross-linking occur, leading to the formation of a gel—a solid network encompassing the solvent.

-

The resulting gel can then be dried under controlled conditions to produce a xerogel or aerogel.

Self-Validation:

-

Monitor the viscosity of the solution over time. A consistent and reproducible increase in viscosity is an indicator of successful polymerization.

-

The gelation time should be recorded and should be consistent for a given set of reaction conditions (temperature, catalyst concentration, water/silane ratio).

-

The final dried material should be visually inspected for homogeneity and the absence of cracks (in the case of monolithic gels).

Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 29Si NMR is an invaluable tool for tracking the progress of hydrolysis and condensation by identifying the different silicon species (monomers, dimers, trimers, and more complex structures) in the solution.[16][18] 1H and 13C NMR are used to confirm the structure of the organic substituents.[18]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR allows for the monitoring of the disappearance of Si-OR bands and the appearance of Si-OH and Si-O-Si bands, providing qualitative and sometimes quantitative information about the extent of reaction.[18]

-

Gas Chromatography (GC): GC can be used to monitor the consumption of the starting alkoxysilane monomer and the formation of alcohol byproducts during hydrolysis.[17][19]

-

Gel Permeation Chromatography (GPC): GPC provides information on the molecular weight distribution of the soluble oligomers and polymers formed during the early stages of polymerization.[3][4][5]

Visualizing Reaction Pathways and Workflows

Simplified Sol-Gel Process

Caption: A simplified workflow of the sol-gel process for branched alkoxysilanes.

Factors Influencing Reactivity

Caption: Key internal and external factors that modulate the chemical reactivity of branched alkoxysilanes.

Conclusion and Future Perspectives

The chemical reactivity of branched alkoxysilanes is a rich and multifaceted field, governed by a delicate interplay of structural, electronic, and environmental factors. A comprehensive understanding of these principles is essential for the rational design and synthesis of advanced materials with tailored properties. For researchers and professionals in drug development, the ability to precisely control the hydrolysis and condensation of these molecules opens up exciting avenues for creating sophisticated drug delivery systems, biocompatible coatings, and diagnostic platforms.

Future research will likely focus on the development of novel branched alkoxysilane precursors with even greater functional diversity and reactivity control. The exploration of "smart" silane-based materials that respond to specific biological stimuli is a particularly promising area. As our understanding of the fundamental chemistry continues to grow, so too will the innovative applications of these remarkable compounds.

References

-

Krol, P., & Pielichowski, J. (2022). Synthesis of (Hyper)Branched Monohydroxyl Alkoxysilane Oligomers toward Silanized Urethane Prepolymers. Molecules, 27(9), 2790. [Link]

-

Cypryk, M., & Sigalov, M. (2006). Synthesis of Highly Branched Alkoxysiloxane−Dimethylsiloxane Copolymers by Nonhydrolytic Dehydrocarbon Polycondensation Catalyzed by Tris(pentafluorophenyl)borane. Macromolecules, 39(20), 6851–6857. [Link]

-

Krol, P., & Pielichowski, J. (2022). Synthesis of (Hyper)Branched Monohydroxyl Alkoxysilane Oligomers toward Silanized Urethane Prepolymers. ResearchGate. [Link]

-

Arkles, B. (2013). Branched, Long-Chain Alkylsilanes and their Applications in Surface Modification. Gelest. [Link]

-

Krol, P., & Pielichowski, J. (2022). Synthesis of (Hyper)Branched Monohydroxyl Alkoxysilane Oligomers toward Silanized Urethane Prepolymers. PubMed. [Link]

-

Veith, M., Schütt, S., & Huch, V. (2020). Influences of Steric Factors on the Reactivity and Structure of Diorganoalkoxysilylamides. Zeitschrift für anorganische und allgemeine Chemie, 646(11), 978-984. [Link]

-

Al-Oweini, R., & El-Rassy, H. (2015). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 7(8), 1537-1575. [Link]

-

Arkles, B. (1992). Factors contributing to the stability of alkoxysilanes in aqueous solution. Journal of Adhesion Science and Technology, 6(1), 193-206. [Link]

-

Altmann, S., & Pfeiffer, J. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Monatshefte für Chemie / Chemical Monthly, 134(8), 1081-1092. [Link]

-

Gies, A. P., et al. (2012). Aminoalkoxysilane reactivity in surface amine gradients prepared by controlled-rate infusion. Langmuir, 28(48), 16569-16577. [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

-

Al-Oweini, R., & El-Rassy, H. (2015). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. MDPI. [Link]

-

Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149. [Link]

-

Loy, D. A., et al. (1995). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. MRS Proceedings, 346, 897. [Link]

-

Altmann, S., & Pfeiffer, J. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. [Link]

-

Peresin, M. S., et al. (2016). Surface modification of the cellulose nanocrystals through vinyl silane grafting. Cellulose, 23(1), 479-492. [Link]

-

Al-Oweini, R., Linder, M., & El-Rassy, H. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17624. [Link]

-

Krol, P., & Pielichowski, J. (2022). Synthesis of (Hyper)Branched Monohydroxyl Alkoxysilane Oligomers toward Silanized Urethane Prepolymers. PMC. [Link]

-

Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press. [Link]

-

Senthil Kumar, S., & Anantha Krishnan, R. (2021). Electronic Effects of Substituents on the Reactivity of Silenes: A Computational Analysis. ChemistrySelect, 6(35), 9239-9247. [Link]

-

Plueddemann, E. P. (1991). Silane Coupling Agents. Springer. [Link]

-

Ferreira, H., & Corvo, M. C. (2023). Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks. Molecules, 28(6), 2649. [Link]

-

Mansour, A., et al. (2018). FTIR Investigations on Hydrolysis and Condensation Reactions of Alkoxysilane Terminated Polymers for use in Adhesives and Sealants. International Journal of Adhesion and Adhesives, 84, 324-331. [Link]

-

Voronkov, M. G., et al. (2023). New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. Molecules, 28(18), 6546. [Link]

-

Loy, D. A., et al. (1995). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV. [Link]

-

Shchukina, E., & Vlasov, A. (2021). Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups. Polymers, 13(21), 3749. [Link]

-

Schmidt, H. (2016). Synthesis of Novel Polysiloxanes and Silsesquioxanes with High Refractive Index by Utilizing Alkoxysilane Precursors with Polycyclic Aromatic Substituents. Dissertation, Julius-Maximilians-Universität Würzburg. [Link]

-

Mishra, S., & Pielichowski, J. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2535. [Link]

-

Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. ResearchGate. [Link]

-

Kajiwara, A., & Fujiki, M. (2004). Preparation and properties of alkoxy(methyl)silsesquioxanes as coating agents. Journal of Polymer Science Part A: Polymer Chemistry, 42(15), 3676-3684. [Link]

Sources

- 1. Synthesis of (Hyper)Branched Monohydroxyl Alkoxysilane Oligomers toward Silanized Urethane Prepolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of (Hyper)Branched Monohydroxyl Alkoxysilane Oligomers toward Silanized Urethane Prepolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gelest.com [gelest.com]

- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchsquare.com [researchsquare.com]

- 15. afinitica.com [afinitica.com]

- 16. osti.gov [osti.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Introduction: The Unique Position of Tetrakis(2-ethylbutoxy)silane in Silane Chemistry

An In-depth Technical Guide to the Hydrolytic Stability of Tetrakis(2-ethylbutoxy)silane

For Researchers, Scientists, and Drug Development Professionals

This compound (TEBS), a tetraalkoxysilane with the chemical formula C₂₄H₅₂O₄Si, occupies a distinct position within the family of silicon compounds used in advanced materials science.[1] Unlike its more common, smaller-chain counterparts like tetraethoxysilane (TEOS), TEBS is characterized by four sterically bulky 2-ethylbutoxy groups attached to a central silicon atom.[2] This branched alkyl structure is not merely a trivial alteration; it fundamentally governs the compound's reactivity, particularly its interaction with water.[2] This guide offers a detailed exploration of the hydrolytic stability of TEBS, a critical parameter that dictates its utility as a precursor for sophisticated silica materials, a surface modification agent, and a crosslinking component in polymer systems.[1][2] Understanding the kinetics and mechanisms of its hydrolysis is paramount for controlling material properties and ensuring reproducibility in applications ranging from drug delivery systems to microelectronics.[2]

| Property | Value |

| Molecular Formula | C₂₄H₅₂O₄Si |

| Molecular Weight | 432.73 g/mol [1] |

| CAS Number | 78-13-7[1] |

| Appearance | Colorless transparent liquid |

| Density | 0.892 g/mL at 25°C[1] |

| Boiling Point | 166-171°C at 2 mmHg[1] |

| Flash Point | 165°C[1] |

| Refractive Index | 1.4302 at 20°C[1] |

| Viscosity | 4.35 cSt at 25°C[1] |

| Hydrolytic Sensitivity | 7: Reacts slowly with moisture/water[1] |

Part 1: The Fundamental Chemistry of Alkoxysilane Hydrolysis

The conversion of alkoxysilanes into inorganic silica networks or surface-bound siloxanes is a two-stage process: hydrolysis followed by condensation.[3][4]

-

Hydrolysis: The initial step involves the cleavage of the silicon-oxygen-carbon (Si-OR) bond by water, replacing the alkoxy group (in this case, 2-ethylbutoxy) with a hydroxyl group (-OH) to form a silanol (Si-OH). This reaction releases the corresponding alcohol, 2-ethylbutanol.[3]

-

Condensation: The newly formed, highly reactive silanol groups then react with each other (water condensation) or with remaining unhydrolyzed alkoxy groups (alcohol condensation) to form stable siloxane bridges (Si-O-Si).[3][5]

These reactions, though presented sequentially, often occur concurrently once hydrolysis is initiated.[4][6] The overall transformation is the basis of sol-gel science and the application of silanes as coupling agents.

Caption: General pathway for alkoxysilane transformation.

Part 2: Mechanisms and Kinetics of TEBS Hydrolysis

The rate of TEBS hydrolysis is critically dependent on pH, exhibiting catalysis in both acidic and basic conditions, with the lowest reaction rate observed around a neutral pH of 7.[7] The steric hindrance imposed by the bulky 2-ethylbutoxy groups is the primary factor contributing to its classification as "reacting slowly with moisture".[1][2]

Acid-Catalyzed Mechanism

Under acidic conditions, the hydrolysis mechanism is initiated by the rapid protonation of the oxygen atom in an alkoxy group. This step makes the 2-ethylbutoxy group a better leaving group (2-ethylbutanol). A water molecule then performs a nucleophilic attack on the now more electrophilic silicon atom.[7][8] The rate of hydrolysis generally increases with the steric bulk of the alkoxy groups under acidic catalysis.[8]

Base-Catalyzed Mechanism

In a basic medium, the reaction proceeds via the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[3][7] This forms a pentacoordinate silicon intermediate, which is a key feature of the Sₙ2-Si type mechanism.[3][9] Subsequently, the intermediate expels an alkoxide ion (⁻OR) to form the silanol. The rate of base-catalyzed hydrolysis is highly sensitive to steric effects; bulkier alkoxy groups, like 2-ethylbutoxy, significantly impede the approach of the nucleophile, leading to a slower reaction rate compared to less hindered silanes.[3][8]

Caption: Proposed mechanisms for acid- and base-catalyzed hydrolysis.

Part 3: Critical Factors Governing the Hydrolytic Stability of TEBS

The predictable, controlled hydrolysis of TEBS is a key advantage in its applications. This stability is a multifactorial property.

-

Steric Hindrance: As established, the branched, bulky 2-ethylbutoxy groups provide substantial steric shielding to the central silicon atom. This physically impedes the approach of water molecules or hydroxide ions, drastically slowing the hydrolysis rate compared to linear alkoxysilanes like tetra-n-butoxysilane or tetraethoxysilane.[2][8]

-

pH of the Medium: The reaction rate is minimal at neutral pH. Acidic or basic catalysts are often required to achieve significant hydrolysis rates in practical timescales.[7] The choice of catalyst (e.g., HCl vs. NH₃) can also influence the structure of the resulting condensed species.[7]

-

Water-to-Silane Ratio (r): The stoichiometry of the reaction dictates the amount of water required. A higher water concentration generally increases the initial hydrolysis rate up to a point where the low solubility of the alkoxysilane in water may become a limiting factor.[3]

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. For anhydrous depositions, elevated temperatures (50-120°C) can be used to drive the reaction with surface-adsorbed moisture.[4][6]

-

Solvent System: In many applications, a co-solvent (e.g., ethanol) is used to create a homogeneous solution of the alkoxysilane and water. The choice of solvent can influence reaction kinetics by altering reactant activities.[3]

Part 4: Experimental Protocols for Assessing Hydrolytic Stability

Quantifying the hydrolysis of TEBS requires robust analytical techniques capable of monitoring the reaction in real-time. Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for this purpose.[9][10][11]

Protocol: Kinetic Analysis of TEBS Hydrolysis via ²⁹Si NMR Spectroscopy

This protocol provides a self-validating system to measure the rate of silane disappearance and the formation of hydrolysis and condensation products.

-

Reagent Preparation:

-

Prepare a stock solution of TEBS in a suitable deuterated, anhydrous solvent (e.g., dioxane-d₈).

-

Prepare a hydrolysis medium consisting of the same deuterated solvent, deionized water, and a catalyst (e.g., HCl or NH₄OH) at a known concentration.

-

-

Reaction Initiation:

-

In a temperature-controlled NMR tube (e.g., at 25°C), combine the TEBS stock solution and the hydrolysis medium at a specific water-to-silane ratio.

-

Initiate the experiment by vigorous shaking and immediately place the tube in the NMR spectrometer.

-

-

Data Acquisition:

-

Acquire a series of ²⁹Si NMR spectra at predetermined time intervals. ²⁹Si NMR is ideal as it directly probes the silicon environment, allowing for clear differentiation between the starting material (Si(OR)₄), the first hydrolysis product ((RO)₃SiOH), and subsequent condensed species (e.g., dimers containing Si-O-Si linkages).[11][12]

-

-

Data Analysis:

-

Integrate the signal corresponding to the unreacted TEBS at each time point.

-

Plot the concentration or integral value of TEBS against time.

-

From this plot, determine the reaction order and calculate the rate constant (k) for the hydrolysis reaction under the specified conditions.

-

Caption: Workflow for NMR-based kinetic analysis of TEBS hydrolysis.

Conclusion: Leveraging Stability for Advanced Applications

The hydrolytic stability of this compound is not a limitation but a key feature that enables precise control over material synthesis and surface functionalization. Its slow, predictable reaction with water, governed primarily by the steric hindrance of its unique branched alkoxy groups, allows for a wider processing window in sol-gel applications, promotes the formation of uniform and durable surface modifications, and ensures controlled curing profiles when used as a crosslinking agent.[2] For scientists in drug development and materials science, a thorough understanding of these hydrolytic characteristics is essential for harnessing the full potential of TEBS to create next-generation materials with tailored properties and enhanced performance.

References

-

Gelest, Inc. This compound. Available from: [Link]

-

Scribd. Hydrolysis of Silanes. Available from: [Link]

-

Al-Oweini, R., & El-Rassy, H. (2014). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. Available from: [Link]

-

Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. Available from: [Link]

-

Brinker, C.J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. Available from: [Link]

-

ResearchGate. Synthesis and Properties of Ethyl, Propyl, and Butyl Hexa-alkyldisilanes and Tetrakis(tri-alkylsilyl)silanes. Available from: [Link]

-

Gelest, Inc. TETRAKIS(2-HYDROXYETHOXY)SILANE, tech 90 - Safety Data Sheet. Available from: [Link]

-

Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. Available from: [Link]

-

ResearchGate. Kinetic analysis of organosilane hydrolysis and condensation. Available from: [Link]

-

ResearchGate. Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. Available from: [Link]

-

PubMed. Effect of mixed silanes on the hydrolytic stability of composites. Available from: [Link]

-

SiSiB SILICONES. Tetrakis(butoxyethoxy)silane | CAS 18765-38-3. Available from: [Link]

-

Gelest, Inc. This compound - Safety Data Sheet. Available from: [Link]

-

PubChem. Tetrakis(butoxyethoxyethoxy)silane. Available from: [Link]

-

Gelest, Inc. How Does a Silane Coupling Agent Work?. Available from: [Link]

-

DTIC. Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and on Solid Surfaces. Available from: [Link]

-

Semantic Scholar. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Available from: [Link]

-

SiSiB SILICONES. Tetrakis(butoxyethoxy)silane | CAS 18765-38-3. Available from: [Link]

Sources

- 1. This compound - Gelest, Inc. [gelest.com]

- 2. Buy this compound | 78-13-7 [smolecule.com]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gelest.com [gelest.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. How Does a Silane Coupling Agent Work? - Gelest [technical.gelest.com]

- 7. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 8. gelest.com [gelest.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Tetrakis(2-ethylbutoxy)silane: Unveiling the Impact of Branched Alkoxy Groups on Silane Chemistry and Performance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silanes are a cornerstone of materials science, serving as indispensable precursors for silica-based materials, coupling agents, and surface modifiers. Within the diverse family of alkoxysilanes, Tetrakis(2-ethylbutoxy)silane (TEBS) distinguishes itself through its unique molecular architecture. This in-depth technical guide provides a comprehensive analysis of the key differences between TEBS and other common silanes, with a particular focus on how the branched 2-ethylbutoxy groups dictate its reactivity, physical properties, and performance in various applications. We will delve into the fundamental principles of silane chemistry, offering a comparative analysis of hydrolysis and condensation kinetics, and explore the practical implications of these differences in the synthesis of advanced materials. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage the distinct properties of TEBS in their work.

Introduction to Silanes: A Versatile Chemical Family

Silanes are a broad class of organosilicon compounds characterized by a central silicon atom bonded to four substituent groups. In the case of alkoxysilanes, these substituents include one or more alkoxy groups (-OR). The versatility of silanes stems from the reactivity of the Si-O-C bond, which is susceptible to hydrolysis, a reaction that cleaves this bond to form a silanol group (Si-OH) and the corresponding alcohol. These silanol groups can then undergo condensation reactions with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) or siloxy (Si-O-Substrate) bonds, respectively. This fundamental chemistry underpins the wide-ranging applications of silanes.

This compound (TEBS): A Profile

This compound, with the chemical formula C24H52O4Si and a molecular weight of approximately 432.8 g/mol , is a tetra-functional alkoxysilane.[1][2] Its defining feature is the presence of four branched 2-ethylbutoxy groups attached to the central silicon atom.

Chemical Structure of this compound:

Caption: Molecular structure of this compound.

This branched structure is the primary determinant of its unique properties and sets it apart from its linear counterparts.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 78-13-7[2] |

| Molecular Formula | C24H52O4Si[1][2] |

| Molecular Weight | 432.73 g/mol [2] |

| Appearance | Colorless transparent liquid |

| Boiling Point | 166-171 °C / 2 mmHg[2] |

| Density | 0.892 g/mL at 25 °C[2] |

| Flash Point | 165 °C[2] |

| Refractive Index | 1.4302 @ 20 °C[2] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water[2] |

The Decisive Role of Steric Hindrance: A Comparative Analysis

The most significant difference between TEBS and other common tetra-alkoxysilanes, such as Tetraethoxysilane (TEOS) and Tetra-n-butoxysilane (TBOS), lies in the steric bulk of the alkoxy groups. The 2-ethylbutoxy group is considerably more sterically hindered than linear alkoxy groups. This steric hindrance has profound effects on the kinetics of hydrolysis and condensation, the two fundamental reactions in silane chemistry.

3.1. Hydrolysis Rate: A Slower, More Controlled Reaction

The hydrolysis of alkoxysilanes is the initial and often rate-determining step in the formation of silica networks. The reaction involves the nucleophilic attack of a water molecule on the silicon atom. The bulky 2-ethylbutoxy groups in TEBS physically obstruct this attack, leading to a significantly slower hydrolysis rate compared to silanes with less hindered alkoxy groups.[1]

Table 2: Qualitative Comparison of Hydrolysis Rates for Common Tetra-alkoxysilanes

| Silane | Alkoxy Group | Steric Hindrance | Relative Hydrolysis Rate |

| Tetraethoxysilane (TEOS) | Ethoxy (-OCH2CH3) | Low | Fast |

| Tetra-n-propoxysilane | n-Propoxy (-O(CH2)2CH3) | Moderate | Moderate |

| Tetra-n-butoxysilane (TBOS) | n-Butoxy (-O(CH2)3CH3) | Moderate-High | Slow |

| This compound (TEBS) | 2-Ethylbutoxy (-OCH2CH(CH2CH3)2) | Very High | Very Slow |

This slower hydrolysis offers greater control over the sol-gel process, allowing for more uniform and defect-free silica networks to be formed. The reduced reactivity also contributes to the longer shelf-life and improved handling characteristics of TEBS.

3.2. Condensation and Network Formation: Tailoring Material Properties

Following hydrolysis, the resulting silanol groups undergo condensation to form siloxane bridges (Si-O-Si), leading to the growth of a silica network. The steric hindrance of the 2-ethylbutoxy groups also influences this process. The bulky organic groups can affect the final structure of the silica material, potentially leading to materials with lower density and higher porosity compared to those derived from less hindered silanes.

Comparative Performance in Key Applications

The distinct chemical reactivity of TEBS translates into tangible performance differences in various applications.

4.1. Precursor for Silica Materials

TEBS serves as a precursor for the synthesis of a wide range of silica materials, including nanoparticles, thin films, and mesoporous structures.[1] The controlled hydrolysis of TEBS is particularly advantageous in applications where precise control over particle size, film thickness, and pore structure is critical. For instance, in the fabrication of optical coatings, the slow and uniform formation of the silica network from TEBS can lead to films with superior optical clarity and lower defect density.

4.2. Surface Modification

As a surface modifying agent, the alkoxy groups of TEBS can react with hydroxyl groups present on the surface of various substrates, forming a durable siloxane bond.[1] The bulky 2-ethylbutoxy groups can create a more hydrophobic and sterically crowded surface compared to linear alkoxysilanes. This can be beneficial in applications requiring water repellency, anti-fouling properties, or controlled surface energy.

Experimental Protocol: Comparative Hydrolysis Study of Alkoxysilanes via pH-Stat Titration

To empirically demonstrate the difference in hydrolysis rates, a pH-stat titration experiment can be performed. This method monitors the consumption of a base required to maintain a constant pH as the hydrolysis of the silane proceeds, releasing acidic protons.

Objective: To quantitatively compare the hydrolysis rates of this compound (TEBS), Tetraethoxysilane (TEOS), and Tetra-n-butoxysilane (TBOS).

Materials:

-

This compound (TEBS)

-

Tetraethoxysilane (TEOS)

-

Tetra-n-butoxysilane (TBOS)

-

Ethanol (anhydrous)

-

Deionized water

-

0.01 M Sodium hydroxide (NaOH) solution, standardized

-

pH-stat autotitrator system

-

Thermostated reaction vessel

-

Magnetic stirrer

Procedure:

-

Preparation of Silane Solutions: Prepare 0.1 M solutions of TEBS, TEOS, and TBOS in anhydrous ethanol.

-

Reaction Setup:

-

Place 50 mL of deionized water into the thermostated reaction vessel and equilibrate to 25 °C while stirring.

-

Calibrate the pH electrode and set the pH-stat to maintain a pH of 7.0.

-

-

Initiation of Hydrolysis:

-

Inject 1 mL of the 0.1 M TEOS solution into the reaction vessel.

-

The pH-stat will automatically start titrating with the 0.01 M NaOH solution to neutralize the protons released during hydrolysis and maintain the pH at 7.0.

-

Record the volume of NaOH added as a function of time.

-

-

Data Collection: Continue the titration until the rate of NaOH addition becomes negligible, indicating the completion of the hydrolysis reaction.

-

Repeat for Other Silanes: Thoroughly clean the reaction vessel and repeat steps 2-4 for the TBOS and TEBS solutions.

-

Data Analysis:

-

Plot the moles of NaOH added (which corresponds to the moles of Si-OH groups formed) versus time for each silane.

-

The initial slope of this curve is proportional to the initial hydrolysis rate.

-

Calculate the initial hydrolysis rate for each silane.

-

Expected Outcome: The results are expected to show a clear trend in hydrolysis rates: TEOS > TBOS > TEBS, quantitatively demonstrating the impact of steric hindrance.

Hydrolysis and Condensation Workflow:

Sources

Safety, handling, and storage guidelines for Tetrakis(2-ethylbutoxy)silane

An In-Depth Technical Guide to the Safe Handling and Storage of Tetrakis(2-ethylbutoxy)silane

Introduction

This compound (CAS No. 78-13-7) is a silicate ester, a class of compounds characterized by a central silicon atom bonded to four alkoxy groups.[1][2] Its molecular formula is C24H52O4Si.[3][4] The branched alkyl groups of this compound influence its reactivity and the properties of materials derived from it.[3] This guide provides a comprehensive overview of the critical safety, handling, and storage protocols for this compound, tailored for researchers and professionals in scientific and drug development fields. Adherence to these guidelines is paramount to ensuring personnel safety and maintaining experimental integrity.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe use. While not classified as acutely toxic, it presents several risks that necessitate careful handling.[1]

Health Hazards

Direct contact with this compound can cause irritation to the skin and eyes.[2][5] Some safety data sheets indicate it may also cause an allergic skin reaction.[2][5] Inhalation of its vapors or mists may lead to respiratory tract irritation.[1][5]

A significant consideration is its reactivity with water. This compound slowly decomposes in the presence of moisture or water to produce 2-ethylbutanol.[1][2] The hydrolysis product, 2-ethylbutanol, is considered moderately toxic.[2][5] Therefore, the risks associated with the parent compound and its degradation products must be considered.

Physicochemical Hazards

When exposed to high temperatures or open flames, this compound can emit irritating fumes and organic acid vapors.[1][2][5] It is a combustible liquid with a flash point of 165 °C.[4] While it is stable under recommended storage conditions, it is incompatible with moisture, water, and oxidizing agents.[1][2][6]

Summary of Hazard Information

| Hazard Classification | Description | Primary Routes of Exposure |

| Skin Irritation | Causes skin irritation.[2][5] | Dermal contact |

| Skin Sensitization | May cause an allergic skin reaction.[2][5] | Dermal contact |

| Eye Irritation | May cause slight to serious eye irritation.[1][5] | Ocular contact |

| Respiratory Irritation | Vapors or mists may irritate the respiratory tract.[1][5] | Inhalation |

| Reactivity | Reacts with water/moisture to form 2-ethylbutanol.[1][2] | N/A |

| Combustibility | Combustible liquid.[7] | Heat, sparks, open flame |

Safe Handling Protocols

Implementing stringent handling protocols is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls

The primary engineering control for handling this compound is a well-ventilated area, preferably a chemical fume hood.[1][8] Local exhaust or general room ventilation should be provided to prevent the accumulation of vapors.[1][2][5] Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[1][5][9]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to prevent direct contact with the chemical.

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1][9]

-

Eye Protection: Chemical goggles are mandatory.[1][9] Contact lenses should not be worn when handling this chemical.[1][9]

-

Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.[1][9]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified organic vapor respirator is recommended.[1][2]

Standard Handling Workflow

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Caption: Key storage requirements for this compound.

Emergency Procedures

A clear and practiced emergency plan is vital when working with any chemical.

Spill Response

In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated. [1] Step-by-Step Spill Cleanup:

-

Assess the Spill: Determine the size and nature of the spill.

-

Control the Source: If safe to do so, stop the source of the leak.

-

Containment: For larger spills, use dikes or absorbents to prevent migration into sewers or streams. [2][5]4. Absorption: Use an inert absorbent material to collect the spilled chemical. [1]5. Collection: Sweep or shovel the absorbent material into an appropriate, labeled container for disposal. [1]6. Decontamination: Clean the spill area thoroughly.

-

Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations. [1]

Caption: Emergency spill response workflow.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, seek medical advice. [1] |

| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice/attention. [1][5]Remove and wash contaminated clothing before reuse. [1][5] |

| Eye Contact | Immediately flush the eyes with water for at least 15 minutes. [1][5]Remove contact lenses if present and easy to do. [1][5]Continue rinsing and get immediate medical advice/attention. [5] |